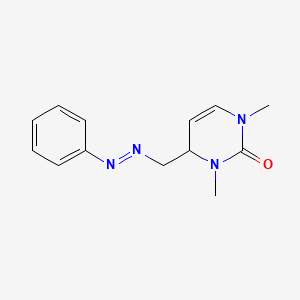

2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)-

Description

The compound 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- features a pyrimidinone core substituted with a phenylazo-methyl group at the C-4 position, methyl groups at C-1 and C-3, and a partially saturated 3,4-dihydro backbone. This structure imparts unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Key structural features include:

- Methyl substitutions: At C-1 and C-3, enhancing steric bulk and modulating solubility.

- Dihydro-pyrimidinone core: A partially saturated ring system that may improve metabolic stability compared to fully aromatic analogs.

Properties

CAS No. |

63610-06-0 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1,3-dimethyl-4-(phenyldiazenylmethyl)-4H-pyrimidin-2-one |

InChI |

InChI=1S/C13H16N4O/c1-16-9-8-12(17(2)13(16)18)10-14-15-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |

InChI Key |

HCANMDYPWIVMMB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(N(C1=O)C)CN=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the 3,4-Dihydro-1,3-dimethyl-2(1H)-pyrimidinone Core

The dihydropyrimidinone ring system can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines or urea derivatives. Although specific literature directly on the titled compound is scarce, related pyrimidinone syntheses provide a reliable foundation.

For example, in the synthesis of related pyrimidinones, a common route involves:

- Condensation of ethyl acetoacetate or similar β-ketoesters with urea or substituted ureas under reflux conditions in ethanol or glacial acetic acid.

- The reaction is often catalyzed by acidic or basic conditions to promote cyclization and ring closure.

This method yields 3,4-dihydropyrimidinones with methyl substitutions at the 1 and 3 positions when using methylated urea derivatives or methyl-substituted β-ketoesters.

Introduction of the Phenylazo Methyl Group

The phenylazo methyl substituent is introduced via azo coupling reactions, which involve the reaction of the pyrimidinone intermediate with arenediazonium salts , typically benzenediazonium chloride.

A related study on pyridothiazepines demonstrated that coupling with arenediazonium chlorides proceeds to give arylazo derivatives, often with ring contraction or rearrangement, depending on the substrate and conditions. Applying this principle:

- The pyrimidinone intermediate is treated with benzenediazonium chloride under controlled pH and temperature.

- The azo coupling occurs at the methyl position adjacent to the heterocyclic nitrogen, forming the phenylazo methyl substituent.

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in similar heterocyclic azo coupling reactions. Microwave irradiation at 140 °C and 500 W for 30 minutes can be employed for the coupling step, compared to traditional reflux methods requiring several hours.

Detailed Stepwise Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of 3,4-dihydro-1,3-dimethyl-2(1H)-pyrimidinone | Methyl-substituted β-ketoester + methylurea, reflux in ethanol or glacial acetic acid, acidic/basic catalyst | Cyclocondensation to form dihydropyrimidinone core | Typical yields 60-85% depending on conditions |

| 2. Preparation of benzenediazonium chloride | Aniline + NaNO2 + HCl at 0-5 °C | Formation of arenediazonium salt for azo coupling | Freshly prepared for coupling reactions |

| 3. Azo coupling reaction | Dihydropyrimidinone + benzenediazonium chloride, microwave irradiation (140 °C, 500 W, 30 min) or reflux in acidic medium | Coupling at methyl position to introduce phenylazo methyl substituent | Improved yields (up to 85%) with microwave vs. traditional methods |

Research Findings Supporting Preparation

- Microwave-assisted synthesis significantly improves the efficiency of azo coupling reactions in heterocyclic systems, reducing reaction times from hours to minutes and increasing yields.

- Spectral and elemental analyses confirm the formation of the azo-substituted pyrimidinone, with characteristic signals corresponding to the phenylazo group and the methylated dihydropyrimidinone ring.

- The reaction mechanism involves initial electrophilic aromatic substitution by the diazonium salt on the methyl group adjacent to the nitrogen in the pyrimidinone ring, followed by stabilization of the azo linkage.

Data Table: Comparative Yields and Conditions for Preparation

| Method | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Traditional reflux | Ethanol or glacial acetic acid, acidic/basic catalyst | 3–10 hours | 60–75 | Longer reaction times, moderate yields |

| Microwave-assisted synthesis | 140 °C, 500 W, 30 minutes | 30 minutes | 80–85 | Faster, higher yields, energy efficient |

Chemical Reactions Analysis

Azo Group Reactivity

The phenylazo (-N=N-C₆H₅) substituent at position 4 imparts distinctive redox and coupling properties:

-

Reduction : The azo bond (-N=N-) undergoes reductive cleavage in the presence of agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation, yielding 4-(aminomethyl)-3,4-dihydro-1,3-dimethylpyrimidin-2(1H)-one .

-

Electrophilic Substitution : The phenyl ring in the azo group participates in nitration or sulfonation under acidic conditions, producing derivatives like 4-((4-nitrophenylazo)methyl)- analogs .

Pyrimidinone Ring Reactivity

The dihydropyrimidinone ring exhibits nucleophilic and electrophilic reactivity:

-

Nucleophilic Attack : The carbonyl oxygen at position 2 is susceptible to nucleophilic substitution. For example, reaction with Grignard reagents (RMgX) can yield 2-alkoxy-3,4-dihydropyrimidine derivatives .

-

Acid/Base-Mediated Ring Opening : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the ring hydrolyzes to form β-ketoamide intermediates .

Methyl Group Functionalization

The 1,3-dimethyl substituents influence steric and electronic properties:

-

Oxidation : The methyl groups at positions 1 and 3 are resistant to oxidation under mild conditions but may form carboxylic acids via strong oxidizers like KMnO₄ under heat .

-

Halogenation : Radical bromination (NBS, light) selectively targets the benzylic position of the 4-((phenylazo)methyl) group, yielding 4-(bromo(phenylazo)methyl)- derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing nitrogen gas and forming polycyclic aromatic byproducts .

-

Photoreactivity : UV irradiation induces cis-trans isomerization of the azo group, with potential applications in photoresponsive materials .

Key Reaction Pathways

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 216.24 g/mol. Its structure features a pyrimidinone core with dimethyl and phenylazo substituents that contribute to its unique properties.

Anticancer Activity

Research indicates that derivatives of pyrimidinones exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrimidinone derivatives, including 2(1H)-Pyrimidinone, against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated that certain substitutions on the pyrimidinone ring enhance cytotoxicity, making this compound a potential candidate for developing new anticancer agents .

Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. A series of experiments assessed the antibacterial activity of 2(1H)-Pyrimidinone derivatives against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Dyes and Pigments

The phenylazo group in the compound allows it to be utilized as a dye or pigment in various applications. Studies have shown that azo compounds can impart vivid colors to polymers and textiles. The synthesis of polymeric materials incorporating this pyrimidinone derivative has been explored, demonstrating enhanced thermal stability and colorfastness compared to conventional dyes .

Solvent Properties

2(1H)-Pyrimidinone derivatives are recognized for their solvent properties in organic synthesis. They serve as excellent solvents for reactions involving N-alkylation and O-alkylation due to their ability to dissolve a wide range of organic compounds. A notable application is in the synthesis of complex organic molecules where traditional solvents may fail due to solubility issues .

Case Studies

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- would depend on its specific application. For instance, in dye chemistry, the azo group is responsible for the color properties through conjugation and electron delocalization.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

a. C-2 and C-5 Substitutions

- Trifluoromethyl (CF₃) at C-6 : Compounds with CF₃ at C-6 (e.g., Compound 10 in ) exhibit potent antibacterial activity (IC₅₀ = 2.9 µM) but significant cytotoxicity (IC₅₀ = 5.4 µM). In contrast, the target compound’s C-5 methyl group may reduce cytotoxicity while maintaining moderate activity .

- Benzyl or phenyl groups at C-6 : Substitutions like benzyl (IC₅₀ = 5.7 µM) or phenyl (IC₅₀ = 9.4 µM) at C-6 reduce potency compared to CF₃, highlighting the importance of electron-withdrawing groups for activity .

b. C-4 Phenylazo vs. Other Aromatic Groups

- Phenyl-substituted analogs (e.g., Compound 2 in ): Phenyl groups at C-4 induce downfield NMR shifts due to planar alignment with the pyrimidinone ring, promoting dimerization. The phenylazo group in the target compound may exhibit similar dimerization behavior but with enhanced π-stacking due to the azo linkage .

- Thieno[2,3-d]pyrimidinones (): Derivatives with fused thiophene rings show moderate antibacterial activity but lack the phenylazo group, suggesting divergent binding mechanisms .

Cytotoxicity and Selectivity

- 2-Pyridine-substituted analogs : While 2-pyridine at C-2 enhances potency (IC₅₀ = 2.5–2.9 µM), it also increases cytotoxicity (IC₅₀ = 3.2–5.4 µM). The target compound’s phenylazo group may offer a balance between activity and safety, though direct cytotoxicity data are unavailable .

- Non-cytotoxic pyrimidine analogs: Compounds with pyrimidine substitutions (e.g., Compound in ) lack antibacterial activity, underscoring the necessity of the phenylazo group for bioactivity .

Physicochemical Properties

Key Research Findings and Data Tables

Table 1: Comparison of Substituted Pyrimidinones

†Qualitative descriptors from .

Table 2: Substituent Impact on Activity

| Group (Position) | Effect on Potency | Effect on Cytotoxicity |

|---|---|---|

| CF₃ (C-6) | ↑↑ (High potency) | ↑ (Moderate) |

| Benzyl (C-6) | ↓ (Reduced potency) | ↑ (High) |

| Phenylazo (C-4) | Likely ↑ (Based on SAR) | Unknown |

| 2-Pyridine (C-2) | ↑↑ | ↑↑ |

Biological Activity

2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- (CAS No. 780693-91-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C12H13N3O

- Molar Mass : 215.25 g/mol

- Boiling Point : Approximately 325.9 °C (predicted)

- Density : 1.12 g/cm³ (predicted)

- pKa : 10.06 (predicted) .

Antimicrobial Activity

Research indicates that compounds related to pyrimidinones exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain pyrimidinone compounds demonstrated potent antibacterial and antimycobacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2(1H)-Pyrimidinone Derivative | Significant against Gram-positive and Gram-negative bacteria | Varies by strain |

The presence of substituted amido or imino side chains at specific positions was crucial for enhancing antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments using hemolytic assays revealed that many pyrimidinone derivatives were non-toxic at concentrations up to 200 µmol/L, indicating a favorable safety profile for further pharmacological development .

Other Pharmacological Activities

In addition to antimicrobial properties, related compounds have shown potential in various pharmacological applications:

- Vasorelaxant Activity : Certain derivatives exhibited vasorelaxant effects and bradycardic activity, suggesting potential cardiovascular benefits .

- Antitumor Activity : Some studies have also explored the antitumor potential of pyrimidinone derivatives against various cancer cell lines, although specific data for the compound remains limited.

Case Studies and Research Findings

- Synthesis and Evaluation of Pyrimidinone Derivatives : A study synthesized several pyrimidinone derivatives and evaluated their biological activities. Notably, derivatives with specific structural modifications showed enhanced antimicrobial activities compared to their parent compounds .

- Comparative Analysis of Biological Activities : Research comparing different classes of pyrimidinones highlighted that modifications at the nitrogen positions significantly influenced their biological activities, indicating a structure-activity relationship that could guide future synthesis efforts .

Q & A

What synthetic methodologies are recommended for the preparation of 2(1H)-Pyrimidinone derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrimidinone derivatives often involves cyclization reactions or modifications of pre-existing heterocyclic frameworks. For example, similar compounds are synthesized via condensation of anthranilamide with aldehydes/ketones in 2,2,2-trifluoroethanol under reflux, yielding dihydroquinazolinones that can be further functionalized . Key optimization parameters include:

- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

- Solvents: Polar aprotic solvents (e.g., DMF, trifluoroethanol) to stabilize intermediates and improve yields.

- Temperature: Reflux conditions (80–120°C) to drive equilibrium toward product formation.

Advanced studies may employ design-of-experiment (DoE) approaches to systematically vary parameters like molar ratios and reaction time .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound, particularly regarding the phenylazo substituent’s conformation?

Answer:

Contradictions in structural assignments (e.g., azo group orientation) require multi-technique validation:

- NMR Spectroscopy: - and -NMR can identify coupling patterns and confirm substituent positions. For instance, the phenylazo methyl group may exhibit distinct proton shifts (δ 3.5–4.5 ppm) .

- X-ray Crystallography: Single-crystal analysis provides definitive bond lengths and angles. and highlight successful resolution of similar dihydro-pyrimidinone structures using this method .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, cross-referenced with databases like the EPA/NIH spectral library .

What kinetic and thermodynamic parameters govern the dimerization or supramolecular assembly of this compound in solution?

Answer:

Advanced research on pyrimidinone derivatives often investigates self-association kinetics. For example, ureido-pyrimidinones exhibit dimerization constants () ranging from to , with diffusion-controlled association rates () . Key steps include:

Stopped-Flow Kinetics: Monitor rapid dimerization events in real time.

Computational Modeling: Fit experimental data using algorithms like evolutionary programming (e.g., Gepasi software) to derive rate constants .

Thermodynamic Analysis: Van’t Hoff plots determine enthalpy/entropy contributions to stability.

How do solvent polarity and pH influence the tautomeric equilibria of the pyrimidinone core?

Answer:

The pyrimidinone ring can exist in keto-enol or lactam-lactim tautomeric forms, influenced by:

- Solvent Polarity: Polar solvents (e.g., water, DMSO) stabilize the lactam form via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor lactim tautomers .

- pH: Acidic conditions protonate the nitrogen, shifting equilibrium toward the lactam form. UV-Vis spectroscopy and -NMR titration experiments (monitoring NH or OH proton shifts) quantify tautomeric ratios .

What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

Discrepancies often arise from approximations in density functional theory (DFT) models or overlooked solvation effects. Mitigation strategies include:

- Hybrid QM/MM Simulations: Combine quantum mechanics for reactive sites with molecular mechanics for solvent interactions.

- Experimental Validation: Compare predicted activation energies with Arrhenius plots derived from kinetic studies .

- Benchmarking: Use high-quality crystallographic data (e.g., bond angles from ) to refine computational parameters .

What are the challenges in characterizing the phenylazo group’s photostability, and how can they be addressed?

Answer:

Azo groups are prone to photoisomerization (trans ⇌ cis), complicating stability assessments. Methodological solutions include:

- UV-Vis Spectroscopy: Track absorbance changes (e.g., π→π* transitions at ~350 nm) under controlled light exposure.

- HPLC-MS: Quantify degradation products (e.g., hydrazines) to assess photolytic pathways .

- Theoretical Studies: TD-DFT calculations predict excited-state behavior and bond dissociation energies .

How can researchers differentiate between regioisomeric byproducts during synthesis?

Answer:

Regioisomers (e.g., substituents at C-4 vs. C-6) require orthogonal analytical techniques:

- 2D NMR (COSY, HSQC): Correlate proton-carbon networks to assign substituent positions .

- Chromatography: Reverse-phase HPLC with diode-array detection separates isomers based on polarity differences .

- Crystallography: Single-crystal X-ray analysis provides unambiguous regiochemical confirmation .

What role does the phenylazo substituent play in modulating biological activity, and how can this be evaluated?

Answer:

The phenylazo group may enhance lipophilicity or act as a photoswitch in bioactive analogs. Evaluation strategies include:

- SAR Studies: Synthesize analogs with varied azo substituents (e.g., electron-withdrawing/-donating groups) and test activity in cellular assays .

- Molecular Docking: Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger .

- Metabolic Stability Assays: Incubate with liver microsomes to assess azo group reduction (common metabolic pathway) .

What precautions are necessary when handling this compound due to potential azo group toxicity?

Answer:

Azo compounds may release carcinogenic aryl amines upon reduction. Safety protocols include:

- Glovebox Use: Prevent exposure to reducing agents (e.g., NaSO) in aqueous environments .

- Toxicity Screening: Ames tests or in vitro micronucleus assays assess mutagenic potential .

- Waste Disposal: Neutralize with oxidizing agents (e.g., HO) before disposal .

How can researchers leverage high-throughput screening (HTS) to explore applications in material science?

Answer:

HTS platforms enable rapid discovery of functional properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.